

# Application Notes and Protocols: Preparation of Tioxolone Niosomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tioxolone is a compound with a range of biological activities, including cytostatic, antipsoriatic, antibacterial, and anti-mycotic properties.[1] It functions as a potent inhibitor of the metalloenzyme carbonic anhydrase I.[1] Niosomal formulations offer a promising approach to enhance the therapeutic efficacy of drugs like Tioxolone. Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic compounds.[2] This document provides detailed protocols for the preparation and characterization of Tioxolone-loaded niosomes, presenting illustrative data for formulation optimization and in vitro performance.

## **Experimental Protocols**

# Protocol 1: Preparation of Tioxolone Niosomes by Thin-Film Hydration

This protocol describes the preparation of Tioxolone-loaded niosomes using the widely adopted thin-film hydration technique.[3][4]

#### Materials:

Tioxolone



- Non-ionic surfactants (e.g., Span 60, Tween 60)
- Cholesterol
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4

### Equipment:

- Rotary evaporator
- Water bath
- Round-bottom flask (500 mL)
- Probe sonicator
- Syringe filters (0.45 μm)

### Procedure:

- Lipid Film Formation:
  - Accurately weigh Tioxolone, a non-ionic surfactant (e.g., Span 60), and cholesterol in the desired molar ratio (refer to Table 1 for examples).
  - Dissolve the weighed components in a sufficient volume of a chloroform:methanol (2:1 v/v)
    mixture in a round-bottom flask.
  - Attach the flask to a rotary evaporator.
  - Immerse the flask in a water bath maintained at 60°C.
  - Rotate the flask and gradually reduce the pressure to evaporate the organic solvents,
     resulting in the formation of a thin, dry film on the inner wall of the flask.



### Hydration of the Film:

- Introduce a specific volume of pre-warmed (60°C) Phosphate Buffered Saline (PBS, pH
   7.4) into the flask containing the thin film.
- Continue to rotate the flask in the water bath at 60°C for 1 hour to ensure complete
  hydration of the film. This process leads to the formation of a milky suspension of
  multilamellar niosomes.

#### Size Reduction:

- To obtain smaller, unilamellar vesicles, subject the niosomal suspension to probe sonication on an ice bath for 5-10 minutes.
- Alternatively, the niosomal suspension can be extruded through polycarbonate membranes of a defined pore size.

### Purification:

- To remove the unentrapped Tioxolone, centrifuge the niosomal suspension at a high speed (e.g., 15,000 rpm) for 1 hour at 4°C.
- Discard the supernatant and resuspend the niosomal pellet in fresh PBS.
- Alternatively, unentrapped drug can be removed by dialysis.

#### Storage:

• Store the final Tioxolone niosomal formulation at 4°C for further characterization.

### **Protocol 2: Characterization of Tioxolone Niosomes**

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
- Dilute the niosomal suspension with deionized water.
- Analyze the particle size, PDI, and zeta potential using a dynamic light scattering (DLS)
  instrument.



- Perform the measurements in triplicate.
- 2. Determination of Entrapment Efficiency (%EE):
- Centrifuge a known volume of the niosomal suspension at 15,000 rpm for 1 hour at 4°C to separate the unentrapped drug from the niosomes.
- Carefully collect the supernatant.
- Measure the concentration of free Tioxolone in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength).
- Calculate the %EE using the following formula: %EE = [(Total amount of Tioxolone Amount of unentrapped Tioxolone) / Total amount of Tioxolone] x 100

### **Protocol 3: In Vitro Drug Release Study**

This protocol outlines a method to study the release of Tioxolone from the niosomal formulation over time using a dialysis bag method.[5][6]

### Materials:

- Tioxolone niosomal formulation
- Dialysis membrane (e.g., molecular weight cut-off 12-14 kDa)
- Phosphate Buffered Saline (PBS), pH 7.4
- Magnetic stirrer with a hot plate

#### Procedure:

- Soak the dialysis membrane in the release medium (PBS, pH 7.4) for 12 hours before use.
- Pipette a known volume (e.g., 2 mL) of the Tioxolone niosomal suspension into the dialysis bag and securely seal both ends.
- Immerse the dialysis bag in a beaker containing a specific volume (e.g., 100 mL) of PBS (pH 7.4).



- Place the beaker on a magnetic stirrer and maintain the temperature at  $37 \pm 0.5$ °C with constant, gentle stirring.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 2 mL) from the release medium.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
- Analyze the collected samples for Tioxolone concentration using a suitable analytical method.
- Calculate the cumulative percentage of drug release at each time point.

### **Data Presentation**

The following tables present illustrative data for the characterization and in vitro release of Tioxolone niosomal formulations. This data is intended to be representative and may vary based on specific experimental conditions.

Table 1: Influence of Surfactant Type and Cholesterol Ratio on the Physicochemical Properties of Tioxolone Niosomes.

| Formulati<br>on Code | Surfactan<br>t Type | Surfactan<br>t:Cholest<br>erol<br>(Molar<br>Ratio) | Particle<br>Size (nm)<br>± SD | Polydispe<br>rsity<br>Index<br>(PDI) ±<br>SD | Zeta<br>Potential<br>(mV) ± SD | Entrapme<br>nt<br>Efficiency<br>(%) ± SD |
|----------------------|---------------------|----------------------------------------------------|-------------------------------|----------------------------------------------|--------------------------------|------------------------------------------|
| TN-S1                | Span 60             | 1:1                                                | 250 ± 12.5                    | 0.25 ± 0.03                                  | -35.2 ± 2.1                    | 75.6 ± 3.8                               |
| TN-S2                | Span 60             | 2:1                                                | 280 ± 15.1                    | 0.31 ± 0.04                                  | -32.8 ± 1.9                    | 82.5 ± 4.1                               |
| TN-S3                | Span 60             | 3:1                                                | 310 ± 18.3                    | 0.38 ± 0.05                                  | -30.5 ± 2.5                    | 85.1 ± 4.3                               |
| TN-T1                | Tween 60            | 1:1                                                | 350 ± 20.2                    | 0.42 ± 0.06                                  | -25.6 ± 1.8                    | 65.3 ± 3.2                               |
| TN-T2                | Tween 60            | 2:1                                                | 380 ± 22.5                    | 0.48 ± 0.07                                  | -22.1 ± 1.5                    | 68.9 ± 3.5                               |



Table 2: Illustrative In Vitro Release Profile of Tioxolone from Niosomal Formulations.

| Time (hours) | Cumulative Release (%) -<br>TN-S2 | Cumulative Release (%) -<br>Plain Tioxolone Solution |  |
|--------------|-----------------------------------|------------------------------------------------------|--|
| 0.5          | 10.2 ± 1.1                        | 35.8 ± 2.5                                           |  |
| 1            | 18.5 ± 1.5                        | 60.2 ± 3.1                                           |  |
| 2            | 25.8 ± 2.0                        | 85.6 ± 4.0                                           |  |
| 4            | 38.2 ± 2.8                        | 98.1 ± 2.2                                           |  |
| 6            | 49.6 ± 3.5                        | -                                                    |  |
| 8            | 60.1 ± 4.1                        | -                                                    |  |
| 12           | 72.5 ± 4.8                        | -                                                    |  |
| 24           | 85.3 ± 5.2                        | -                                                    |  |

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the preparation and characterization of Tioxolone niosomes.





Click to download full resolution via product page

Caption: Tioxolone's mechanism of action as a prodrug inhibitor of Carbonic Anhydrase II.[7][8]





Click to download full resolution via product page

Caption: mTOR-independent autophagy induction pathway by Tioxolone.[9][10]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. 2023-6868 [excli.de]
- 3. Niosome Preparation Techniques and Structure—An Illustrated Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for preparation of niosomes: A focus on thin-film hydration method PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyloxapol Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]



- 6. ijrpns.com [ijrpns.com]
- 7. Inhibition of carbonic anhydrase II by thioxolone: a mechanistic and structural study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avobenzone, Guaiazulene and Tioxolone identified as potent autophagy inducers in a high-throughput image based screen for autophagy flux PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Tioxolone Niosomal Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001104#preparation-of-tioxolone-niosomal-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com